molecular formula C19H19N3O3 B5669456 N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide

Cat. No. B5669456
M. Wt: 337.4 g/mol
InChI Key: WMSWVIYHQCPOOQ-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their potential in various applications due to their unique chemical structure. It is part of the quinoline derivatives, which have been extensively studied for their biological activities and chemical properties.

Synthesis Analysis

Synthesis of quinoline derivatives, including N-[2-methoxy-1-(2-pyridinyl)ethyl]-N-methyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide, involves complex chemical reactions designed to achieve the desired molecular architecture. Techniques such as the Gould-Jacobs reaction have been utilized for constructing the quinoline core, followed by specific substitutions to introduce the methoxy, pyridinyl, and carboxamide groups (Carabateas et al., 1984).

Molecular Structure Analysis

The molecular structure of quinoline derivatives reveals a complex system of rings that are crucial for their chemical and physical properties. Studies using crystallography have provided insight into the polymorphic modifications, which highlight the compound's structural versatility and potential for forming various crystalline forms with distinct physical properties (Shishkina et al., 2018).

Chemical Reactions and Properties

Quinoline derivatives participate in a variety of chemical reactions, including but not limited to, nucleophilic substitutions and condensation reactions. These reactions are pivotal in modifying the compound's chemical structure to enhance its biological activity or physical properties. The reactivity of the quinoline core, coupled with the substituents, dictates its chemical behavior and interaction with biological targets (Ukrainets et al., 2008).

properties

IUPAC Name

N-(2-methoxy-1-pyridin-2-ylethyl)-N-methyl-2-oxo-1H-quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-22(17(12-25-2)16-9-5-6-10-20-16)19(24)14-11-18(23)21-15-8-4-3-7-13(14)15/h3-11,17H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSWVIYHQCPOOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(COC)C1=CC=CC=N1)C(=O)C2=CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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